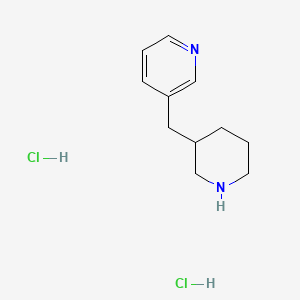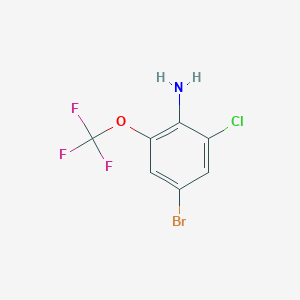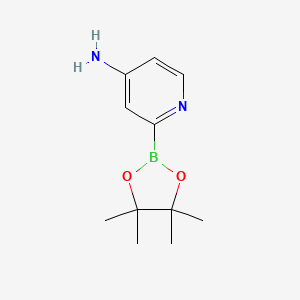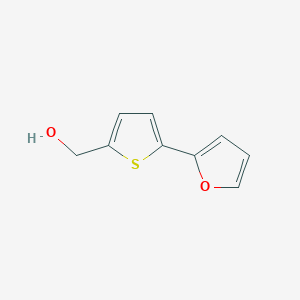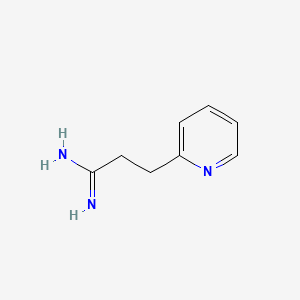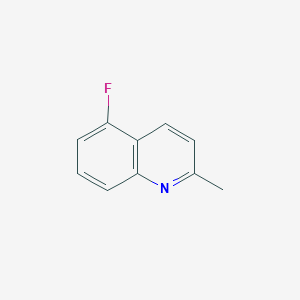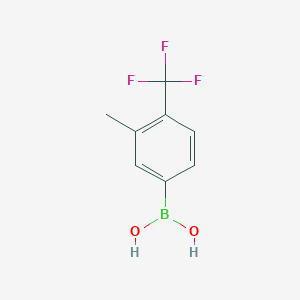
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
説明
“(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of “(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” can be achieved through various methods. One common method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . It is also involved in Suzuki–Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of “(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” is CHBFO . Its average mass is 189.928 Da and its monoisotopic mass is 190.041290 Da .
Chemical Reactions Analysis
“(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” can be used as a reactant in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 258.6±50.0 °C at 760 mmHg, and a flash point of 110.2±30.1 °C .
科学的研究の応用
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Aerobic Oxidative Cross-Coupling
-
Microwave-Assisted Petasis Reactions
-
Palladium-Catalyzed Direct Arylation Reactions
-
Tandem-Type Pd(II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
- Application: This compound can be used in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Results: These reactions can result in the formation of new carbon-nitrogen and carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
-
Ruthenium Catalyzed Direct Arylation
-
Ligand-Free Copper-Catalyzed Coupling Reactions
-
Amination and Conjugate Addition Reactions
-
Regioselective Arylation and Alkynylation by Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions
-
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[3-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPXMTWQBAPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590201 | |
| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
864759-67-1 | |
| Record name | B-[3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



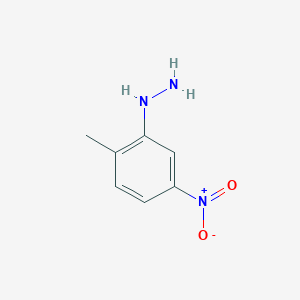
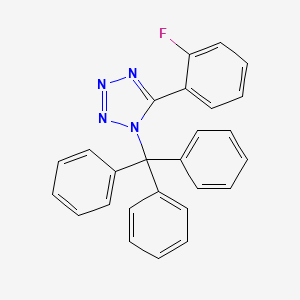
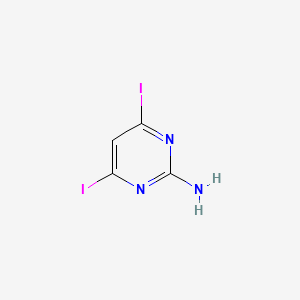
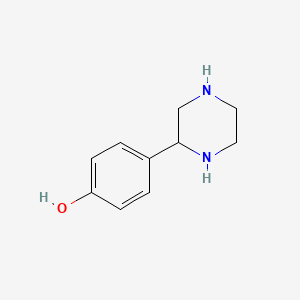
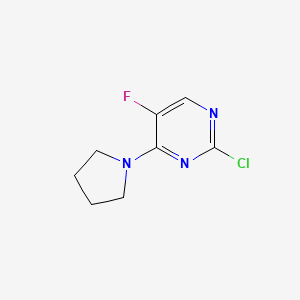
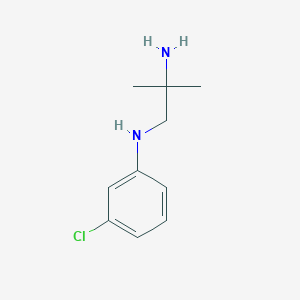
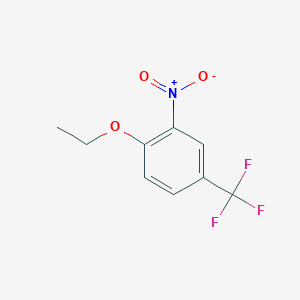
![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)
